Product packaging for Benzotriazole-1-carbonyl chloride(Cat. No.:CAS No. 65095-13-8)

Benzotriazole-1-carbonyl chloride

Cat. No.: B1598941
CAS No.: 65095-13-8
M. Wt: 181.58 g/mol
InChI Key: AHZRGSIAWPDNOS-UHFFFAOYSA-N
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Description

Significance of Benzotriazole (B28993) Derivatives as Synthetic Auxiliaries and Reagents

Benzotriazole and its derivatives have established a prominent position in organic synthesis, acting as highly versatile synthetic auxiliaries. lupinepublishers.comnih.gov First reported as a synthetic auxiliary in 1980, the utility of benzotriazole lies in its unique properties: it is inexpensive, stable, and can be easily introduced into a molecule and subsequently removed as a good leaving group. lupinepublishers.comlupinepublishers.com The benzotriazole group can act as both an electron-donating and an electron-attracting moiety, enabling a wide array of synthetic applications. lupinepublishers.com

These derivatives play a crucial role in numerous chemical transformations, including:

Acylation and Aroylation: N-acylbenzotriazoles, for instance, are regarded as superior acylating agents, often showing advantages over traditional acid chlorides. lupinepublishers.com They are instrumental in the synthesis of amides, esters, and peptides. lupinepublishers.comnih.gov

Synthesis of Heterocycles: Benzotriazole methodology is extensively used in the construction of complex monocyclic and bicyclic heterocyclic compounds that are otherwise difficult to prepare. lupinepublishers.comlupinepublishers.com

Alkylation Reactions: The benzotriazole moiety can facilitate various alkylation reactions, serving as an activatable group that can be displaced by a wide range of nucleophiles. thieme-connect.com

The stability of the benzotriazole anion makes it an excellent leaving group, which is central to its function as a synthetic auxiliary. This property allows for the smooth transfer of the acyl group from N-acylbenzotriazoles to nucleophiles, a foundational principle for the reactivity of Benzotriazole-1-carbonyl chloride.

Role of Acyl Chlorides in Carbonyl Activation

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -C(=O)Cl. wikipedia.org They are among the most reactive derivatives of carboxylic acids, a property that makes them exceptionally useful in organic synthesis for the activation of the carbonyl group. wikipedia.orgchemistrystudent.com

The high reactivity of acyl chlorides is attributed to two main electronic factors:

Inductive Effect: The high electronegativity of both the chlorine and oxygen atoms results in a significant withdrawal of electron density from the carbonyl carbon. This makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. chemistrystudent.comlibretexts.org

Good Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, which facilitates the second step of the common reaction mechanism.

Acyl chlorides undergo nucleophilic addition-elimination reactions with a variety of nucleophiles. chemistrystudent.com The general mechanism involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed by the elimination of the chloride ion. wikipedia.orgchemistrystudent.com This reactivity allows for the efficient synthesis of other carboxylic acid derivatives.

Table 1: Reactions of Acyl Chlorides with Common Nucleophiles

NucleophileProduct
Water (H₂O)Carboxylic Acid
Alcohol (R'OH)Ester
Ammonia (NH₃)Primary Amide
Primary Amine (R'NH₂)Secondary Amide
Carboxylate Salt (R'COO⁻)Acid Anhydride

This table summarizes the primary organic products from the reaction of an acyl chloride with various nucleophiles. wikipedia.orgchemistrystudent.com

Historical Context of this compound Development and Utility

The development of benzotriazole-based reagents is rooted in the recognition of benzotriazole as a valuable synthetic auxiliary around 1980. lupinepublishers.com The synthesis of this compound itself was achieved by reacting benzotriazole with phosgene (B1210022). researchgate.net This reaction provided a direct route to a stable, yet reactive, acylating agent that incorporates the beneficial properties of the benzotriazole leaving group.

Early studies demonstrated that azoles like benzotriazole could react with phosgene or triphosgene (B27547) to yield the corresponding 1-azolecarbonyl chlorides. researchgate.net It was noted that the acidity of the azole was a factor; weakly acidic azoles did not form stable acyl chlorides, while the moderately acidic benzotriazole did. researchgate.net The resulting this compound was shown to readily react with nucleophiles such as alcohols and amines, establishing its utility for creating esters and amides under mild conditions. researchgate.net This early work laid the foundation for its application as a practical and efficient reagent in peptide synthesis and other areas of organic chemistry where controlled acylation is required.

Table 2: Properties of this compound

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₇H₄ClN₃O
Molar Mass181.58 g/mol
AppearanceSolid
Melting Point51-55 °C
CAS Number65095-13-8

Data sourced from PubChem. nih.govalfa-chemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClN3O B1598941 Benzotriazole-1-carbonyl chloride CAS No. 65095-13-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzotriazole-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-7(12)11-6-4-2-1-3-5(6)9-10-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZRGSIAWPDNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395147
Record name Benzotriazole-1-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65095-13-8
Record name Benzotriazole-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzotriazole-1-carbonyl chloride
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Synthetic Methodologies for Benzotriazole 1 Carbonyl Chloride

Conventional Synthetic Routes

Traditional methods for synthesizing Benzotriazole-1-carbonyl chloride rely on established chemical reactions, primarily involving phosgenation or derivatization from carboxylic acids.

Phosgenation and Triphosgenation of 1H-Benzotriazole

A primary conventional route to this compound involves the reaction of 1H-Benzotriazole with phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547). chemicalbook.comresearchgate.net In this process, phosgene gas is bubbled through a suspension of benzotriazole (B28993) in a suitable solvent, such as toluene (B28343), typically at an elevated temperature of around 60°C. The reaction proceeds until a clear solution is formed, indicating the consumption of the starting material. Subsequent evaporation of the solvent under reduced pressure yields the desired product. chemicalbook.com An alternative approach involves the dropwise addition of an ethereal solution of benzotriazole to a toluene solution containing an excess of phosgene. chemicalbook.com Following the reaction, evaporation of the solvent provides a high yield of this compound. chemicalbook.com

The use of triphosgene offers a safer alternative to gaseous phosgene. The reaction of various azoles, including benzotriazole, with phosgene or triphosgene has been studied. researchgate.net It was found that benzotriazole, along with indazole, 5-nitroindazole, and 5-methylbenzotriazole, successfully forms the corresponding 1-azolecarbonyl chlorides. researchgate.net

Derivatization from Benzotriazole-5-carboxylic Acid and Chlorinating Agents

Another established synthetic pathway involves the derivatization of Benzotriazole-5-carboxylic acid using chlorinating agents like thionyl chloride or oxalyl chloride. ijpsonline.comacs.org In a typical procedure, Benzotriazole-5-carboxylic acid is refluxed with an excess of thionyl chloride. ijpsonline.com After the reaction is complete, the excess thionyl chloride is removed by distillation. The remaining residue is then washed to remove any traces of the chlorinating agent, yielding the acid chloride. ijpsonline.com This method has been successfully used to synthesize Benzotriazole-5-carbonyl chloride, which can then be used in further reactions. ijpsonline.comnih.gov

Similarly, oxalyl chloride can be employed to generate the acyl chloride in situ from the corresponding carboxylic acid. This method has been used in the synthesis of various amide derivatives. acs.org

Precursor Reactivity and Reaction Conditions

The reactivity of the precursors is a key factor in these syntheses. 1H-Benzotriazole possesses a reactive N-H bond that readily reacts with electrophilic reagents like phosgene. chemicalbook.com The acidity of the azole plays a role in the success of this reaction; very weakly acidic azoles may not form stable acyl chlorides, while strongly acidic ones may not react at all. researchgate.net

In the derivatization of Benzotriazole-5-carboxylic acid, the carboxylic acid group is converted to the more reactive acid chloride. This transformation is crucial for subsequent reactions, such as amide bond formation. ijpsonline.comnih.gov The reaction conditions, including temperature and the choice of chlorinating agent and solvent, are optimized to ensure high yields and purity of the final product.

Modern and Sustainable Synthesis Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of microwave-assisted synthesis and solvent-free reaction systems for the preparation of benzotriazole derivatives.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govnih.govasianpubs.orgresearchgate.net In the context of benzotriazole chemistry, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. ijpsonline.comnih.govresearchgate.net For instance, the synthesis of N-o-tolyl-1H-benzo[d] chemicalbook.comresearchgate.netnih.govtriazole-5-carboxamide from Benzotriazole-5-carbonyl chloride and o-toluidine (B26562) was completed in 4.5 minutes under microwave irradiation, compared to 4 hours by conventional refluxing, with a notable increase in yield. ijpsonline.comnih.gov Similarly, the synthesis of 1-chloromethylbenzotriazole saw a reduction in reaction time from 6 hours to just over 4 minutes with microwave assistance. ijpsonline.comnih.gov

The benefits of microwave heating are attributed to the efficient and uniform heating of the reaction mixture, leading to faster reaction rates.

Solvent-Free Reaction Systems

Solvent-free synthesis is another key aspect of green chemistry, aiming to reduce the use of volatile and often hazardous organic solvents. asianpubs.orgijariie.comresearchgate.netumich.edu For the N-alkylation of benzotriazole, an efficient, simple, and solvent-free method has been developed using microwave irradiation in the presence of a solid support like silica (B1680970) (SiO2), potassium carbonate (K2CO3), and a phase transfer catalyst. ijariie.com This approach offers high regioselectivity, moderate to high yields, and short reaction times. ijariie.com

Solvent-free conditions have also been successfully applied to the synthesis of benzimidazole (B57391) derivatives, which share structural similarities with benzotriazoles, by grinding the reactants together followed by heating. umich.edu The development of solvent-free methods for the synthesis of this compound and its derivatives represents a significant step towards more sustainable chemical manufacturing. researchgate.net

Research Findings Summary

The following tables summarize the key findings from the discussed synthetic methodologies.

Conventional Synthesis of this compound

MethodPrecursorsKey ReagentsReaction ConditionsYieldReference
Phosgenation1H-BenzotriazolePhosgeneToluene, 60°C99% chemicalbook.com
Phosgenation1H-BenzotriazolePhosgeneToluene/Ether98% chemicalbook.com
DerivatizationBenzotriazole-5-carboxylic acidThionyl chlorideReflux, 30 minNot specified ijpsonline.com

Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzotriazole Derivatives

CompoundMethodReaction TimeYieldReference
N-o-tolyl-1H-benzo[d] chemicalbook.comresearchgate.netnih.govtriazole-5-carboxamideConventional (Reflux)4 h65-72% ijpsonline.comnih.gov
Microwave (180 W)4 min 30 s83-93% ijpsonline.comnih.gov
1-chloromethylbenzotriazoleConventional (Reflux)6 hNot specified ijpsonline.comnih.gov
Microwave (180 W)4 min 20 sNot specified ijpsonline.comnih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial, primarily focusing on the replacement of highly toxic and hazardous reagents with safer alternatives, minimizing waste, and improving reaction efficiency.

The conventional synthesis of this compound involves the use of phosgene (COCl₂), a highly toxic and corrosive gas, or its solid but still hazardous substitute, triphosgene. researchgate.netchemicalbook.com These traditional methods, while effective in producing high yields, pose significant safety and environmental risks.

Traditional Synthesis of this compound:

ReagentSolventConditionsYieldReference
PhosgeneTolueneBubbling phosgene through a suspension of benzotriazole at 60 °C99% chemicalbook.com
PhosgeneToluene/EtherDropwise addition of ethereal benzotriazole to a 20% phosgene solution in toluene98% chemicalbook.com
TriphosgeneNot specifiedReaction with benzotriazoleNot specified researchgate.net

The pursuit of greener alternatives is driven by the significant hazards of phosgene. Green chemistry principles encourage the use of less hazardous chemical syntheses. In this context, alternatives to phosgene and other hazardous chlorinating agents like thionyl chloride are of great interest. While specific studies on the green synthesis of this compound are not extensively documented, the principles can be applied by considering safer acylating agents used for the synthesis of other acyl chlorides. researchgate.netyoutube.com

Alternative Chlorinating Agents and Green Chemistry Considerations:

Chlorinating AgentAdvantages (Greener Aspects)Disadvantages
Phosgene (COCl₂) (Traditional) Highly reactive and effective.Extremely toxic gas, requires special handling procedures.
Triphosgene (BTC) Solid, safer to handle and transport than gaseous phosgene.Still releases phosgene in-situ, toxic.
Oxalyl chloride ((COCl)₂) ** Reacts under mild conditions, byproducts (CO, CO₂, HCl) are gaseous and easily removed.More expensive than thionyl chloride. researchgate.net
Thionyl chloride (SOCl₂) **Common laboratory reagent, gaseous byproducts (SO₂, HCl). masterorganicchemistry.comToxic and corrosive.
Cyanuric chloride Solid, less volatile, and can be used for the conversion of carboxylic acids to acyl chlorides.Work-up requires filtration of cyanuric acid. sciencemadness.org

Solvent Selection: The choice of solvent is another critical aspect of green synthesis. Traditional methods often employ chlorinated solvents or aromatic hydrocarbons like toluene. chemicalbook.com A greener approach would involve the use of more benign solvents. For instance, in the synthesis of related benzotriazole derivatives, acetonitrile (B52724) has been highlighted as a greener alternative to dichloromethane (B109758). rsc.org The ideal green synthesis would be performed in a solvent with a lower environmental impact or, if possible, under solvent-free conditions. gsconlinepress.comijariie.com

Catalysis: The use of catalysts can enhance reaction rates and selectivity, potentially allowing for milder reaction conditions and reducing the need for excess reagents, which aligns with the principles of waste reduction. While catalytic methods for the direct synthesis of this compound are not well-documented, the development of catalytic systems for acylation reactions is an active area of research in green chemistry.

Reactivity and Mechanistic Investigations of Benzotriazole 1 Carbonyl Chloride

Electrophilic Character and Nucleophilic Attack Susceptibility

The electrophilicity of the carbonyl carbon in benzotriazole-1-carbonyl chloride is a key determinant of its reactivity. The benzotriazole (B28993) moiety, being an excellent leaving group, and the adjacent chlorine atom, both contribute to a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. researchgate.net Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to analyze the electronic properties of benzotriazole derivatives. researchgate.net These studies often examine parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as Mulliken atomic charges, to predict reactivity. researchgate.net For this compound, a lower LUMO energy would indicate a higher susceptibility to nucleophilic attack. The presence of electron-withdrawing groups on the benzotriazole ring can further enhance this electrophilic character.

The susceptibility to nucleophilic attack is not only governed by the electronic properties of the molecule but also by the nature of the attacking nucleophile. Stronger nucleophiles will react more readily than weaker ones. For instance, in a competition experiment, the presence of a strong nucleophile like piperidine (B6355638) leads exclusively to the formation of the corresponding amide, indicating a preference for the coupling reaction over other potential pathways. nih.gov

ParameterSignificance in Reactivity
LUMO Energy A lower LUMO energy indicates a greater electrophilicity of the carbonyl carbon and a higher susceptibility to nucleophilic attack.
Mulliken Charge A higher positive Mulliken charge on the carbonyl carbon signifies a stronger electrophilic character.
Leaving Group Ability The benzotriazole anion is a stable and good leaving group, which facilitates the nucleophilic acyl substitution reaction.

Reaction Mechanisms with Diverse Nucleophiles

The primary utility of this compound lies in its reactions with various nucleophiles to form a range of functional groups. These reactions generally proceed via a nucleophilic acyl substitution mechanism.

This compound and its derivatives, N-acylbenzotriazoles, are highly efficient reagents for the synthesis of primary, secondary, and tertiary amides. organic-chemistry.org The reaction with primary and secondary amines is typically rapid and clean, proceeding under neutral conditions to afford the corresponding amides in high yields. organic-chemistry.orgnih.govmdpi.com

The generally accepted mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate which then collapses, expelling the stable benzotriazole anion as a leaving group to yield the protonated amide. A subsequent deprotonation step, often facilitated by a mild base or another equivalent of the amine, gives the final amide product. The stability of the benzotriazole leaving group is a key driving force for this reaction. scispace.com This methodology is advantageous as it avoids the use of harsh conditions or the generation of corrosive byproducts often associated with traditional acylating agents like acyl chlorides. organic-chemistry.org

General Reaction Scheme for Amide Formation:

Generated code

Where Bt represents the benzotriazole moiety and R-NH₂ is a primary or secondary amine.

The reaction is versatile and has been successfully employed in the synthesis of a wide range of amides, including those derived from amino acid esters and in the preparation of drug conjugates. nih.govmdpi.com

While less commonly documented than amide formation, this compound can also be utilized for the synthesis of esters and thioesters through reactions with alcohols and thiols, respectively. The underlying mechanism is analogous to that of amide formation, involving the nucleophilic attack of the hydroxyl or thiol group on the carbonyl carbon, followed by the elimination of the benzotriazole leaving group.

The reactivity of alcohols and thiols is generally lower than that of amines, and the reactions may require the presence of a base to deprotonate the nucleophile, thereby increasing its nucleophilicity. The use of a non-nucleophilic base is crucial to avoid competitive reactions.

A related application involves the use of N-acylbenzotriazoles, which can be prepared from this compound, for the acylation of alcohols. sigmaaldrich.com

This compound is susceptible to hydrolysis, particularly in the presence of water or atmospheric moisture. The hydrolysis reaction proceeds via the nucleophilic attack of water on the carbonyl carbon, leading to the formation of the corresponding carboxylic acid and benzotriazole hydrochloride.

Hydrolysis Reaction:

Generated code

Studies on the base-catalyzed hydrolysis of N-acyl benzotriazoles have shown that the reaction proceeds readily. nih.gov The use of strong bases like potassium hydroxide (B78521) or potassium-tert-butoxide can lead to rapid hydrolysis of the starting material. nih.gov

Mitigation Strategies:

To minimize hydrolysis, reactions involving this compound are typically carried out under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon). The reagent should also be stored in a moisture-free environment. When performing reactions with nucleophiles that have a lower reactivity than water, it is crucial to ensure that the reaction medium is free of water to prevent competitive hydrolysis.

Catalytic Effects and Activation Strategies

The efficiency of acylation reactions using this compound can be significantly enhanced through the use of catalysts.

Non-nucleophilic organic bases such as triethylamine (B128534) (Et₃N) and 4-dimethylaminopyridine (B28879) (DMAP) are commonly employed as catalysts in acylation reactions involving this compound and its derivatives. google.com

Role of Triethylamine (Et₃N):

Triethylamine primarily acts as a proton scavenger. In reactions with amines, it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the amine nucleophile and thus maintaining its reactivity. In reactions with less nucleophilic alcohols and thiols, triethylamine can act as a base to deprotonate the nucleophile, thereby increasing its nucleophilicity and promoting the reaction.

Role of 4-Dimethylaminopyridine (DMAP):

DMAP is a highly effective acylation catalyst that functions through a different mechanism. It reacts with this compound to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting this compound, and it is therefore more readily attacked by nucleophiles. The DMAP is regenerated in the catalytic cycle.

Catalytic Cycle with DMAP:

Activation: Bt-CO-Cl + DMAP → [Bt-CO-DMAP]⁺Cl⁻

Nucleophilic Attack: [Bt-CO-DMAP]⁺Cl⁻ + Nu-H → R-CO-Nu + DMAP + BtH + HCl

The use of DMAP is particularly beneficial for the acylation of sterically hindered alcohols or other less reactive nucleophiles. google.com

Metal-Catalyzed Transformations Involving this compound Intermediates

While direct metal-catalyzed reactions using this compound as the primary substrate are not extensively detailed, the reactivity of its subsequent intermediates, primarily N-acylbenzotriazoles, is a subject of significant investigation. These intermediates, readily formed from the parent carbonyl chloride, participate in a variety of metal-catalyzed transformations.

Rhodium(I)-catalyzed reactions have been explored, particularly in the coupling of benzotriazoles with unsaturated systems like allenes. nih.govacs.org Mechanistic studies combining experimental and computational data reveal that cationic rhodium species are key to the catalytic cycle. nih.govacs.org These species can be generated in situ by the abstraction of a chloride ligand from a precursor like [Rh(μ-Cl)(DPEPhos)]2. nih.govacs.org A critical finding from these studies is the proposed mechanism of counteranion-assisted proton shuttling for the isomerization of benzotriazole and the cleavage of its N–H bond, which contrasts with earlier suggestions of an oxidative N–H addition step at the rhodium center. nih.govacs.org This deeper mechanistic understanding has enabled the optimization of reaction conditions, leading to lower temperatures and shorter reaction times. nih.govacs.org

Copper-catalyzed reactions also feature prominently, with benzotriazole and its derivatives serving as effective ligands. acs.orgresearchgate.net In the Glaser coupling of terminal alkynes, a protocol using copper(I) iodide (CuI) as the catalyst and benzotriazole as a ligand has been established. acs.orgresearchgate.net The proposed mechanism involves the initial reaction of CuI with 1H-benzotriazole to form an intermediate complex. This complex then activates the terminal alkyne's C-H bond, facilitating its removal by a base and leading to the formation of a copper-acetylide intermediate, which is crucial for the C-C bond formation. acs.org

The versatility of benzotriazole-derived intermediates extends to palladium-catalyzed cross-coupling reactions as well. Benzotriazol-1-ylmethanol, a derivative, has proven to be an excellent bidentate ligand in copper-catalyzed C-N coupling and palladium-catalyzed Suzuki C-C coupling reactions. researchgate.net These ligands facilitate the coupling of a wide array of aryl halides, including deactivated and sterically hindered ones, with N-heterocycles or boronic acids to produce functionalized biaryls in high yields. researchgate.net

Ligand Design in Metal-Mediated Reactions

The benzotriazole moiety, the core of this compound, is a cornerstone in the design of efficient ligands for metal-catalyzed reactions. Its utility stems from its status as a non-toxic, thermally stable, and inexpensive bidentate ligand with both electron-donating and electron-accepting capabilities. rsc.org These properties, combined with good solubility in many organic solvents, make benzotriazole and its derivatives indispensable for a range of catalytic transformations, including C-C, C-N, C-O, and C-S bond formations. rsc.org

In rhodium-catalyzed couplings of benzotriazoles and allenes, the choice of diphosphine ligand, such as DPEPhos, is critical for controlling the N¹- versus N²-selectivity of the substitution on the benzotriazole ring. nih.govacs.org This highlights how ligand structure directly influences the regiochemical outcome of the reaction.

In copper-catalyzed systems, such as the Glaser coupling, benzotriazole itself has been established as an efficient and simple ligand. acs.orgresearchgate.net Its role is likely to form an initial complex with the copper catalyst, which then activates the substrates. acs.org The effectiveness of this system is demonstrated by the low catalyst and ligand loadings required (e.g., 2 mol% CuI and 5 mol% benzotriazole) to achieve high yields at room temperature. acs.orgresearchgate.net

Researchers have also designed more complex, multifunctional ligands based on the benzotriazole framework. Benzotriazol-1-ylmethanol and other N,O-bidentate ligands derived from benzotriazole have shown exceptional performance in both copper- and palladium-catalyzed coupling reactions. researchgate.netnih.gov These ligands can coordinate to transition metals like Rh(I), Ir(I), and Co(II), stabilizing them in various oxidation states and geometries. nih.gov For instance, in Cu-catalyzed N-arylation, designed benzotriazole-based ligands have been shown to be superior to the parent benzotriazole ligand. researchgate.net Similarly, ligands incorporating the 2-{[2-(5-benzoyl-1H-1,2,3-benzotriazol-1-yl)-2-oxoethyl]amino} propionic acid structure have been synthesized and used to form metal complexes with a 2:1 ligand-to-metal stoichiometry. researchgate.net

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent is a critical parameter that significantly influences the kinetics and selectivity of reactions involving this compound and its derivatives. Solvents mediate reactions by dissolving reactants and can also participate in the reaction mechanism, for example, by stabilizing charged intermediates or transition states. masterorganicchemistry.com

In metal-catalyzed reactions involving benzotriazole derivatives, solvent polarity has been shown to be a key factor. For instance, in the copper-catalyzed N-arylation using a benzotriazol-1-ylmethanol ligand, a comparative study of solvents showed that polar solvents provided better yields than non-polar solvents like dioxane and toluene (B28343). researchgate.net Similarly, the rhodium-catalyzed coupling of benzotriazoles with allenes is typically conducted in 1,2-dichloroethane (B1671644) (1,2-DCE), a polar aprotic solvent. nih.govacs.org

A novel synthesis of benzotriazolyl alkyl esters from N-acylbenzotriazoles demonstrated an unexpected and pivotal role for the solvent. rsc.org Initially, acetonitrile (B52724) (ACN) was used, but the reaction was sluggish. The addition of dichloromethane (B109758) (DCM) as a co-solvent to improve solubility led to an unexpected CH₂ insertion reaction, with DCM acting as a C-1 surrogate. nih.govrsc.org When the reaction was repeated without DCM, the expected amide product was formed, confirming that the solvent was not merely a medium but a reactant in this specific transformation. rsc.org

The distinction between polar protic and polar aprotic solvents is crucial in understanding reaction mechanisms and outcomes. masterorganicchemistry.comchemistrytalk.org

Polar protic solvents , such as water and alcohols, contain O-H or N-H bonds and can act as hydrogen bond donors. masterorganicchemistry.compearson.com They are particularly effective at solvating both cations and anions. youtube.com Their ability to stabilize charged species makes them suitable for reactions proceeding through ionic intermediates, such as Sₙ1 reactions, where they can stabilize the leaving group and the resulting carbocation. chemistrytalk.orgyoutube.com

Polar aprotic solvents , like dimethylformamide (DMF), acetone, and acetonitrile (ACN), possess a significant dipole moment but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. masterorganicchemistry.compearson.com They are adept at solvating cations by coordinating with their lone pairs but are less effective at solvating anions. youtube.comyoutube.com This property can enhance the reactivity of anionic nucleophiles, making these solvents ideal for Sₙ2 reactions. chemistrytalk.orgyoutube.com

In the context of reactions with benzotriazole derivatives, copper-catalyzed Glaser couplings have been successfully optimized using the polar aprotic solvent DMF. acs.orgresearchgate.net The use of DMF at room temperature, in combination with the benzotriazole ligand, provided excellent yields. acs.orgresearchgate.net The synthesis of 1-(benzotriazol-1-yl)-1-chloroalkanes from benzotriazole, aldehydes, and thionyl chloride is performed in refluxing chloroform, another relatively polar aprotic solvent. rsc.org

Hydrogen bonding plays a significant role in reaction environments, especially when polar protic solvents are used. masterorganicchemistry.comchemistrytalk.org These interactions can stabilize reactants, intermediates, and transition states, thereby influencing reaction rates and selectivity. Polar protic solvents can form hydrogen bonds with nucleophiles, which can stabilize the nucleophile but also hinder its reactivity by creating a solvent shell. chemistrytalk.org

In mechanistic studies of the rhodium-catalyzed coupling of benzotriazoles and allenes, a key proposed step involves counteranion-assisted proton shuttling. nih.govacs.org This process, which facilitates the isomerization of benzotriazole and the cleavage of the N-H bond, is intimately related to hydrogen bonding interactions within the reaction environment. nih.govacs.org It represents a sophisticated interplay between the catalyst, substrates, and counterion, where protons are transferred through a network of non-covalent interactions. While not directly involving a protic solvent, it highlights the importance of proton transfer mechanisms that are analogous to hydrogen bonding networks.

This compound itself has three hydrogen bond acceptor sites but no donors. nih.gov This characteristic influences how it interacts with its environment. In the presence of protic solvents or reactants with N-H or O-H bonds (like water or alcohols), hydrogen bonding to the nitrogen or oxygen atoms of the benzotriazole carbonyl chloride molecule can occur, potentially influencing its reactivity.

Comparative Reactivity Studies with Related Acylating Agents

The reactivity of this compound and its primary derivatives, N-acylbenzotriazoles, is often benchmarked against other common acylating agents to highlight their synthetic utility.

N-acylbenzotriazoles, which can be prepared from this compound, are considered superior acylating agents for several reasons. lupinepublishers.com They are notably stable, easy to handle solids, and their reactions are often clean, avoiding the side reactions or diacylation that can plague more aggressive reagents. lupinepublishers.comthieme-connect.com This stability and selectivity make them valuable in sensitive applications like peptide synthesis, where unprotected amino acids can be coupled with N-protected aminoacylbenzotriazoles in aqueous acetonitrile to yield enantiopure dipeptides. lupinepublishers.com

The following table summarizes the optimized conditions for a Cu-catalyzed Glaser coupling reaction using a benzotriazole ligand, illustrating the mild conditions under which these systems can operate.

Table 1. Optimization of Cu-Catalyzed Glaser Coupling of Phenylacetylene using a Benzotriazole Ligand acs.orgresearchgate.net
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1CuI (10)BtH (20)K₂CO₃ (1.0)DMF12085
2CuI (10)BtH (20)K₂CO₃ (1.0)DMF5099
3CuI (10)BtH (20)K₂CO₃ (1.0)DMF2599
4CuI (2)BtH (5)K₂CO₃ (1.0)DMF2599
5CuI (2)BtH (5)K₂CO₃ (0.5)DMF2599

A direct comparison with traditional acid chlorides reveals the distinct advantages of using N-acylbenzotriazoles as acylating agents. lupinepublishers.com Acid chlorides are highly reactive, often fuming in air due to rapid hydrolysis, which can make them difficult to handle. chemrevise.orgquora.com Their high reactivity, while powerful, can also be indiscriminate, leading to unwanted side reactions.

The reactivity of acid chlorides stems from the strong electron-withdrawing inductive effect of both the chlorine and oxygen atoms, which makes the carbonyl carbon highly electrophilic. quora.com Unlike in amides or esters, the lone pair on the chlorine atom (a 3p orbital) does not effectively delocalize with the carbonyl π-system (composed of 2p orbitals), so there is no significant resonance stabilization to temper this reactivity. chemrevise.org

In contrast, N-acylbenzotriazoles are significantly more stable. lupinepublishers.comthieme-connect.com While still effective acylating agents, their reactivity is moderated. The benzotriazole group is an excellent leaving group, but the delocalization of the nitrogen lone pairs within the benzotriazole ring system and with the carbonyl group reduces the electrophilicity of the carbonyl carbon compared to an acid chloride. lupinepublishers.com This results in milder, more selective, and often higher-yielding acylation reactions, providing a valuable alternative to traditional Friedel-Crafts or Vilsmeier-Haack strategies. thieme-connect.com Solvolysis studies of benzoyl chlorides show they can react through a spectrum of mechanisms from Sₙ2 to Sₙ1 depending on the solvent and substituents, underscoring their high reactivity. nih.gov N-acylbenzotriazoles generally avoid such complex mechanistic pathways, reacting via a more straightforward nucleophilic acyl substitution.

The following table presents a comparative overview of yields for the synthesis of hydrazides from various acid chlorides, a reaction class where acylating agents are fundamental.

Table 2. Synthesis of Hydrazides from Various Acid Chlorides rsc.org
EntryAcid Chloride SubstrateYield (%)
1Benzoyl chloride98
24-Nitrobenzoyl chloride95
34-Methylbenzoyl chloride98
44-Chlorobenzoyl chloride97
54-Methoxybenzoyl chloride98
6Butanoyl chloride96

Applications of Benzotriazole 1 Carbonyl Chloride in Advanced Organic Synthesis

Carbon-Nitrogen Bond Formation Reactions

Benzotriazole-1-carbonyl chloride is highly effective in facilitating the formation of carbon-nitrogen bonds, a fundamental transformation in organic chemistry. Its utility is particularly evident in the synthesis of amides and substituted amines, as well as in N-acylation reactions.

Synthesis of Amides and Substituted Amines

The reaction of this compound with amines provides a straightforward and high-yielding method for the synthesis of amides. This transformation is predicated on the excellent leaving group ability of the benzotriazole (B28993) moiety. The process typically involves the reaction of an amine with this compound, which is often generated in situ from benzotriazole and phosgene (B1210022), to form a stable N-acylbenzotriazole intermediate. researchgate.net This intermediate then readily reacts with a primary or secondary amine to furnish the corresponding amide with high purity.

The versatility of this method is demonstrated in its application to a wide range of amines, including sterically hindered ones. For instance, even bulky primary aliphatic amines like t-butylamine and cyclohexylamine (B46788) react efficiently to form monosubstituted adducts. rsc.org Furthermore, the reaction conditions are generally mild, often proceeding at room temperature, which contributes to the preservation of sensitive functional groups within the reacting molecules. iris-biotech.de

The synthesis of substituted amines can also be achieved through a two-step sequence involving a Mannich-type condensation. rsc.org This involves the reaction of benzotriazole, an aldehyde, and a primary aliphatic amine to form an adduct, which can then be treated with a nucleophile to displace the benzotriazole group and yield the desired substituted amine. rsc.org

Table 1: Synthesis of Amides using this compound Derivatives

Amine Acylating Agent Product Yield (%) Reference
Primary Aliphatic Amine N-Acylbenzotriazole (BtCH₂)₂NR High rsc.org
Sterically Hindered Primary Amine N-Acylbenzotriazole BtCH₂NHR - rsc.org
Primary Alkyl Amine Benzotriazole/Formaldehyde (BtCH₂)₂NR High rsc.org

N-Acylation Reactions

N-acylbenzotriazoles, derived from this compound, are excellent neutral acylating reagents. lupinepublishers.com They offer several advantages over traditional acylating agents like acid chlorides, including enhanced stability and ease of handling. lupinepublishers.com These reagents are particularly useful in peptide chemistry for the N-acylation of amino acids and peptides. lupinepublishers.com

The N-acylation process using N-acylbenzotriazoles is efficient and proceeds under mild conditions, often in aqueous acetonitrile (B52724), to yield enantiopure products in good yields. lupinepublishers.com This methodology has been successfully employed in the synthesis of dipeptides and even more complex polypeptides. lupinepublishers.com The stability of N-acylbenzotriazoles allows for their storage for extended periods without degradation, adding to their practical utility in the laboratory. organic-chemistry.org

Carbon-Oxygen and Carbon-Sulfur Bond Formation Reactions

Beyond carbon-nitrogen bond formation, this compound and its derivatives are instrumental in the synthesis of esters and thioesters, as well as in the derivatization of hydroxyl and thiol functional groups.

Formation of Esters and Thioesters

This compound reacts with alcohols and thiols to produce the corresponding esters and thioesters. The reaction proceeds through an activated benzotriazole ester intermediate, which is highly reactive towards nucleophilic attack by the hydroxyl or thiol group. This method is particularly advantageous for the synthesis of esters from carboxylic acids that are sensitive to harsh reaction conditions. organic-chemistry.org

The in situ formation of hydroxybenzotriazole (B1436442) esters, followed by reaction with sodium borohydride, provides a practical protocol for the reduction of carboxylic acids to their corresponding alcohols, highlighting the versatility of these intermediates. organic-chemistry.org The reaction conditions are mild and tolerate a variety of functional groups. organic-chemistry.org

A novel method for the synthesis of benzotriazolyl alkyl esters involves the reaction of N-acylbenzotriazoles with dichloromethane (B109758) under mild conditions, showcasing the use of dichloromethane as a C-1 surrogate. nih.gov

Derivatization of Hydroxyl and Thiol Functional Groups

The reactivity of this compound extends to the derivatization of hydroxyl and thiol groups. This is particularly useful for protecting these functional groups during multi-step syntheses or for introducing specific functionalities into a molecule. For instance, the reaction with alcohols can be used to form stable ester linkages.

In the context of analytical chemistry, derivatization of thiol groups is crucial for their detection. While specific examples directly employing this compound for this purpose are less common in the provided literature, the principle of its reactivity with nucleophiles suggests its potential in developing new derivatization reagents for thiols. researchgate.net

Role in Peptide and Amino Acid Chemistry

This compound and its derivatives play a pivotal role in peptide and amino acid chemistry. N-acylbenzotriazoles are considered superior acylating agents compared to other peptide coupling reagents. lupinepublishers.com They are stable, and their use in peptide synthesis leads to high yields of enantiopure dipeptides when unprotected amino acids are coupled with N-protected aminoacylbenzotriazoles. lupinepublishers.com

This methodology has been successfully extended to the synthesis of tripeptides and even longer peptide chains in solution phase without significant loss of stereochemical integrity. lupinepublishers.com Furthermore, benzotriazole-assisted chemistry has been utilized in the synthesis of cyclic peptides through dimerization and macrocyclization approaches. lupinepublishers.com

The use of benzotriazole reagents also allows for the synthesis of N-protected amino acids, such as those with Fmoc, Boc, and Alloc protecting groups, with high purity and without the formation of dipeptide or tripeptide impurities. organic-chemistry.org These stable, crystalline reagents react selectively with the amino groups of various amino acids under mild conditions. organic-chemistry.org

Benzotriazole-mediated synthesis has also been applied to the creation of aza-peptides, which are peptide analogues where an α-carbon is replaced by a nitrogen atom. nih.gov Novel N-(N-Pg-azadipeptidoyl)benzotriazoles have been shown to couple efficiently with α-amino acids, dipeptides, and other building blocks to yield azatripeptides and azatetrapeptides. nih.gov This approach has enabled the synthesis of an azaphenylalanine analogue of Leu-enkephalin. nih.gov

Amino Acid Protection Strategies

The protection of the amino group is a critical step in peptide synthesis to prevent unwanted side reactions. This compound serves as a precursor to various protecting groups, offering mild and efficient methods for amino acid protection.

Benzotriazol-1-ylcarbonyl chloride, generated from the reaction of benzotriazole and phosgene, can be reacted with alcohols like t-butyl alcohol and p-methoxybenzyl alcohol to produce 1-(t-butoxycarbonyl)benzotriazole and 1-(p-methoxybenzyloxycarbonyl)benzotriazole, respectively. researchgate.net These reagents are effective for the N-protection of amino acids, as demonstrated with phenylalanine and phenylglycine. researchgate.net The resulting N-protected amino acids are stable and can be used in subsequent peptide coupling reactions.

The use of the 1-benzotriazolylcarbonyl (Btc) group as both an N-protecting and N-activating group has been investigated. rsc.org While the removal of the Btc group under acidic conditions is possible, it does not offer significant advantages over the well-established benzyloxycarbonyl (Z) group. rsc.org

Table 1: Benzotriazole-Derived Protecting Group Reagents

Reagent NamePrecursorsApplication
1-(t-butoxycarbonyl)benzotriazoleThis compound, t-butyl alcoholN-Boc protection of amino acids researchgate.net
1-(p-methoxybenzyloxycarbonyl)benzotriazoleThis compound, p-methoxybenzyl alcoholN-Moz protection of amino acids researchgate.net
1-Benzotriazolylcarbonyl (Btc) groupThis compoundN-protection and activation of amino acids rsc.org

Peptide Coupling Applications

The formation of the peptide bond is the cornerstone of peptide synthesis. Reagents derived from benzotriazole are instrumental in activating the carboxylic acid group of an amino acid, facilitating its coupling with the amino group of another.

N-acylbenzotriazoles, which can be synthesized from carboxylic acids and benzotriazole, are stable and effective acylating agents used in peptide chemistry. gsconlinepress.com They offer advantages over traditional acid chlorides due to their stability and ease of handling. Unprotected amino acids can be coupled with N-protected aminoacylbenzotriazoles in aqueous acetonitrile to yield enantiopure dipeptides in good yields. gsconlinepress.com This methodology has been successfully extended to the synthesis of tripeptides and even heptapeptides in solution phase with no detectable loss of absolute configuration. gsconlinepress.com

The mechanism of peptide bond formation using these reagents involves the activation of the carboxyl group, making it susceptible to nucleophilic attack by the amino group of the incoming amino acid. organic-chemistry.org Various coupling reagents based on the benzotriazole structure have been developed, including phosphonium (B103445) and uronium salts like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate). sci-hub.selibretexts.org These reagents are known for their efficiency, rapid reaction times, and ability to minimize side reactions such as racemization. sci-hub.selibretexts.org

Table 2: Comparison of Benzotriazole-Based Peptide Coupling Reagents

ReagentKey FeaturesByproducts
N-AcylbenzotriazolesStable, crystalline solids; resist brief contact with water. organic-chemistry.orgBenzotriazole.
BOPEfficient, minimizes racemization and dehydration of Asn/Gln. sci-hub.selibretexts.orgHexamethylphosphoramide (carcinogenic). libretexts.org
PyBOPUseful for hindered amino acids and cyclization; avoids HMPA formation. fao.orgPyrrolidide derivatives (potential side product). fao.org
TBTUEfficient for Boc-amino acid coupling in automated synthesis. researchgate.net---

Solid-Phase Peptide Synthesis Augmentation

Solid-phase peptide synthesis (SPPS) has been revolutionized by the introduction of efficient coupling reagents, many of which are based on the benzotriazole scaffold. These reagents have significantly improved the speed and efficiency of automated peptide synthesis.

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) is a prime example of a benzotriazole-derived coupling reagent adapted for automated SPPS. researchgate.netshd-pub.org.rs When used in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt), TBTU provides a more efficient coupling procedure for tert-butyloxycarbonyl (Boc) amino acids compared to the traditional dicyclohexylcarbodiimide (B1669883) (DCC) method. researchgate.net This combination allows for shorter cycle times and the use of dimethylformamide (DMF) as the sole solvent for both activation and coupling. researchgate.net

The effectiveness of these reagents is particularly noted in the synthesis of long and complex peptides. For instance, TBTU/HOBt has been successfully used in the synthesis of peptides ranging from 13 to 29 residues in length. researchgate.net Furthermore, issues such as the variable coupling efficiencies of certain amino acids, like asparagine, can be overcome by using appropriate side-chain protection strategies in conjunction with these powerful coupling reagents. researchgate.net

Table 3: Performance of TBTU/HOBt in Automated SPPS

ParameterDCC-mediated ProcedureTBTU/HOBt Procedure
Coupling Reagents Dicyclohexylcarbodiimide (DCC)2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU), 1-Hydroxybenzotriazole (HOBt)
Typical Cycle Time ~65 minutes researchgate.net~30 minutes researchgate.net
Solvent VariesDimethylformamide (DMF) for activation and coupling researchgate.net
Efficiency Prone to side reactionsMore efficient coupling researchgate.net

Heterocyclic Compound Synthesis and Transformations

The benzotriazole moiety is not only a component of powerful reagents but also a versatile synthetic auxiliary for the construction of a wide array of heterocyclic compounds. gsconlinepress.com Its ability to be easily introduced into a molecule and to function as an excellent leaving group makes it invaluable in heterocyclic chemistry.

Denitrogenative Cyclization Strategies

A notable transformation involving 1-substituted-1,2,3-benzotriazoles is their ability to undergo denitrogenative reactions, where the triazole ring loses a molecule of nitrogen gas (N₂) to form reactive intermediates that can then cyclize to produce various heterocyclic structures. researchgate.netnih.gov These reactions can be promoted by transition metals (such as copper, rhodium, and palladium), photolysis, or free radical-mediated processes. nih.gov

For example, copper-catalyzed denitrogenative cyclization reactions of benzotriazoles with other reactants can lead to the formation of complex heterocyclic systems. researchgate.net Similarly, rhodium-catalyzed transannulation reactions of N-sulfonyl-1,2,3-triazoles demonstrate the synthetic utility of denitrogenation in building polycyclic compounds. sci-hub.se Recent advancements have also explored visible-light-photocatalysis to drive the denitrogenative/radical 1,3-shift of benzotriazoles, providing access to synthetically valuable 3-aryl-aminoquinoxalin-2(1H)-one scaffolds. rsc.org These strategies highlight the potential of the benzotriazole core to serve as a synthon for more complex molecular architectures through the strategic extrusion of nitrogen. nih.gov

Regioselective Functionalization of Benzotriazole Core

The functionalization of the benzotriazole core at specific nitrogen atoms (N1, N2, or N3) is a significant challenge due to the existence of N1 and N2 tautomers. commonorganicchemistry.com Achieving regioselectivity is crucial for the synthesis of specific isomers with desired biological or chemical properties.

Ligand-controlled, rhodium-catalyzed coupling reactions of benzotriazoles and allenes have demonstrated that high N1- or N2-selectivity can be achieved by carefully choosing the diphosphine ligand. commonorganicchemistry.com Computational studies have revealed that the regioselectivity is determined by the electrostatic interactions between the benzotriazole and the rhodium catalyst during the oxidative addition step. researchgate.net This level of control allows for the targeted synthesis of either N1- or N2-substituted benzotriazole derivatives, which are valuable building blocks in medicinal chemistry. nih.govcommonorganicchemistry.com

Specialized Synthetic Applications

Beyond peptide and heterocyclic synthesis, derivatives of this compound have found use in other specialized synthetic transformations.

One such application is in the one-pot synthesis of carbamoyl (B1232498) benzotriazoles from carboxylic acids. These carbamoyl benzotriazoles are stable, crystalline compounds that can serve as isocyanate surrogates. shd-pub.org.rs They react smoothly with amino acids, hydrazines, and alcohols to produce ureas, hydrazinecarboxamides, and carbamic esters, respectively, in good to excellent yields. shd-pub.org.rs This provides a safer and more convenient alternative to using highly toxic and moisture-sensitive isocyanates. shd-pub.org.rs

Another specialized application involves the use of benzotriazole sulfonates, prepared in-situ from benzotriazole and thionyl chloride, for the conversion of alcohols to their corresponding chlorides. This method has proven effective for the chloro-dehydroxylation of sterically and electronically hindered alcohols in carbohydrates, affording the desired chloride derivatives in excellent yields without the formation of side products. researchgate.netfao.org

Carbonylative Coupling Reactions

N-acylbenzotriazoles, readily prepared from this compound, are exceptional reagents for carbonylative coupling reactions, facilitating the formation of carbon-carbon bonds through acylation. thieme-connect.combohrium.com They have proven effective in the synthesis of ketones, β-dicarbonyl compounds, and other acylated heterocycles, often under neutral conditions. organic-chemistry.orgresearchgate.net

The reaction of N-acylbenzotriazoles with organometallic reagents, such as Grignard reagents and organozincs, provides a reliable route to ketones. researchgate.netlibretexts.org However, the outcome can be sensitive to the specific reagents and conditions employed. For instance, while some N-acylheterocycles react cleanly with organolithium reagents to yield ketones, the coupling of N-acylbenzotriazoles with certain organozinc reagents in the presence of a palladium catalyst unexpectedly produced esters via oxygen insertion from the solvent. researchgate.netarkat-usa.org

N-acylbenzotriazoles are particularly effective in the C-acylation of enolates derived from ketones, leading to the synthesis of β-diketones. researchgate.netnih.gov This transformation is valuable for constructing complex molecular architectures. Similarly, they can be used for the acylative deacetylation of β-ketoesters to produce a variety of β-dicarbonyl compounds. thieme-connect.com The soft enolization of ketones using a Lewis acid like magnesium bromide etherate in the presence of a base facilitates their acylation with N-acylbenzotriazoles, as demonstrated in the synthesis of a thiophene-bearing 1,3-diketone. nih.gov

The scope of carbonylative couplings using N-acylbenzotriazoles is extensive, as highlighted in the following table:

Acyl SourceNucleophile/SubstrateProduct TypeCatalyst/ConditionsYield (%)Reference(s)
N-acylbenzotriazolesOrganozinc reagentsEstersZnBr₂ / Pd(II) or Ni(0)- researchgate.netarkat-usa.org
N-acylbenzotriazolesKetone enolatesβ-DiketonesBaseGood researchgate.net
N-acylbenzotriazolesβ-Ketoestersβ-Diketones-Good thieme-connect.com
Benzotriazole amide of isophthalic acid monomethyl ester2-Acetylthiophene1,3-DiketoneMgBr₂·Et₂O, iPrNEt₂58 nih.gov
N-acylbenzotriazolesThiolsThioestersEt₃N76-99 thieme-connect.comresearchgate.net

Generation of Alkanoyl Anion Equivalents

In organic synthesis, the direct use of an alkanoyl anion (R-C=O⁻) as a nucleophile is synthetically challenging due to its inherent instability. rsc.org N-acylbenzotriazoles function as effective "acyl anion equivalents" by reversing the polarity of the carbonyl carbon. While the carbonyl carbon is typically electrophilic, its linkage to the benzotriazole moiety in N-acylbenzotriazoles allows for its transfer as a nucleophilic acyl group to various electrophiles, particularly in the presence of organometallic reagents.

The reaction of N-acylbenzotriazoles with organometallic reagents to form ketones is a prime example of this concept. researchgate.net In this process, the organometallic reagent attacks the carbonyl carbon, and the subsequent collapse of the tetrahedral intermediate results in the formation of the ketone and the displacement of the benzotriazole anion. The stability of the benzotriazole anion makes it an excellent leaving group, facilitating the reaction. thieme-connect.com This reactivity is in contrast to the more vigorous conditions often required for similar transformations using other carboxylic acid derivatives. acs.org

Methylene (B1212753) Insertion Reactions via this compound Intermediates

A novel and synthetically useful application of intermediates derived from this compound is in methylene insertion reactions. Specifically, N-acylbenzotriazoles can react with dichloromethane (DCM) to afford benzotriazolyl alkyl esters (BAEs). nih.gov In this remarkable transformation, DCM serves as a C-1 surrogate, effectively inserting a methylene group between the benzotriazolyl and acyloxy functionalities.

This reaction is proposed to proceed via the in-situ formation of chloromethyl benzotriazole from the reaction of benzotriazole (potentially formed from the hydrolysis of the N-acylbenzotriazole) with DCM in the presence of a base. The acyloxy anion, also generated in situ, then displaces the chloride to yield the final benzotriazolyl alkyl ester. nih.gov This method provides a versatile route to bifunctional building blocks that are valuable in further synthetic manipulations.

The synthesis of (1H-benzo[d] organic-chemistry.orgbohrium.comacs.orgtriazol-1-yl)methyl benzoate (B1203000) from N-benzoylbenzotriazole and dichloromethane illustrates this process, with acetonitrile and dichloromethane being the most effective solvents. nih.gov

N-acylbenzotriazoleReagentProductSolventYield (%)Reference(s)
N-benzoylbenzotriazoleDichloromethane(1H-benzo[d] organic-chemistry.orgbohrium.comacs.orgtriazol-1-yl)methyl benzoateAcetonitrile/DCM93 nih.gov

Derivatization for Ligand Synthesis and Coordination Chemistry

The benzotriazole framework is a valuable scaffold for the design of ligands in coordination chemistry and catalysis. figshare.comrsc.org this compound and its derivatives, N-acylbenzotriazoles, serve as key starting materials for creating tailored ligands with specific electronic and steric properties. bohrium.comtandfonline.com

The derivatization of benzotriazole allows for the introduction of various coordinating atoms, leading to the formation of bidentate or polydentate ligands. For instance, 1-(benzotriazole-1-carbonylmethyl)-4-phenyl-3-thiosemicarbazide, synthesized from a benzotriazole derivative, has been shown to coordinate with various metal ions in different modes (bidentate, tridentate, or bridging tetradentate). tandfonline.com Similarly, benzotriazol-1-ylmethanol has been developed as an effective N,O-bidentate ligand for copper- and palladium-catalyzed C-N and C-C coupling reactions. researchgate.net

Furthermore, multifunctional ligands based on the benzotriazolyl alkyl ester (BAE) moiety, which can be synthesized from N-acylbenzotriazoles, have been shown to coordinate with transition metals like rhodium, iridium, and cobalt, stabilizing them in multiple oxidation states and enhancing their catalytic activity. nih.gov The coordination chemistry of benzotriazole-based ligands has been explored with a range of metals, including copper(II) and palladium(II), leading to the formation of complexes with interesting structural and catalytic properties. rsc.orgacs.org

The versatility of the benzotriazole moiety in ligand design is evident from the variety of coordination complexes that have been synthesized and characterized.

Benzotriazole DerivativeMetal Ion(s)Application/FindingReference(s)
1-(Benzotriazole-1-carbonylmethyl)-4-phenyl-3-thiosemicarbazideCu(II), Co(II), Ni(II), Cd(II)Forms various coordination complexes tandfonline.com
Benzotriazol-1-ylmethanolCu, PdBidentate ligand for C-N and C-C coupling researchgate.net
Benzotriazolyl alkyl ester (BAE) based ligandsRh(I), Ir(I), Co(II)Multifunctional ligands for catalysis nih.gov
BenzotriazoleCu(II)Catalyzes azide-alkyne cycloaddition rsc.org
BenzotriazolePd(II)Formation of coordination compounds acs.org

Advanced Methodologies and Reaction Optimization Strategies

Reaction Time and Temperature Optimization

The efficiency of reactions involving benzotriazole (B28993) derivatives is highly dependent on the optimization of reaction time and temperature. These parameters are often interconnected and are tailored to the specific reactants and desired outcomes.

For instance, in the N-acylation of anilines using protected aminoacylbenzotriazoles, optimization studies have shown that microwave irradiation at 50 °C for 15-20 minutes provides the best results compared to conventional heating. researchgate.net However, the desired product could also be obtained by stirring the reactants at room temperature (approximately 20-25 °C) for a longer duration of 1-2 hours. researchgate.netorganic-chemistry.org In other syntheses, such as the preparation of N-(benzoyl) stearic acid hydrazide, a different set of optimal conditions was identified through orthogonal experiments. The highest yield was achieved with a reaction time of 6 hours at a temperature of 70 °C. researchgate.net

Reactions can also be conducted at lower temperatures. For example, the reaction of 1H-Benzotriazole (1HBT) with ozone was carried out at 22 °C. acs.org The synthesis of certain N-protected amino acids using benzotriazole reagents is effectively performed at 20 °C. organic-chemistry.org Similarly, the synthesis of 1-(1H-Benzo[d] researchgate.netresearchgate.netscispace.comtriazol-1-yl)-2-chloroethanone from benzotriazole and chloroacetyl chloride proceeds effectively with stirring for 3 hours at room temperature. nih.gov

These examples highlight that there is no single optimal set of conditions; instead, time and temperature must be empirically determined for each specific reaction to maximize yield and minimize degradation or side product formation.

Table 1: Examples of Optimized Reaction Time and Temperature

Reaction / Compound Synthesized Optimal Temperature Optimal Time Method
N-acylation of anilines 50 °C 15-20 min Microwave Irradiation
N-acylation of anilines Room Temperature 1-2 h Conventional Stirring
N-(benzoyl) stearic acid hydrazide 70 °C 6 h Conventional Heating
1-(1H-Benzo[d] researchgate.netresearchgate.netscispace.comtriazol-1-yl)-2-chloroethanone Room Temperature 3 h Conventional Stirring

Stoichiometric Control and Yield Enhancement

Controlling the molar ratio of reactants is a fundamental strategy for maximizing product yield and ensuring the desired chemical transformation. In the synthesis of derivatives using Benzotriazole-1-carbonyl chloride or related reagents, precise stoichiometric control is crucial.

The stoichiometry also dictates the final product structure when multiple reactive sites are available. In the preparation of novel ketoprofen (B1673614) derivatives, reacting a hydroxy derivative with one mole of 1-benzotriazole carboxylic acid chloride gives a specific benzotriazole derivative (3a), whereas using two moles results in a different product (3b). researchgate.net This demonstrates how stoichiometry can be used to selectively target different functional groups within a molecule.

Table 2: Stoichiometric Ratios and Resulting Yields

Reactants Molar Ratio Product Yield
Benzoyl hydrazine (B178648) : Stearyl chloride 1:1 N-(benzoyl) stearic acid hydrazide 92.9%
Ketoprofen hydroxy derivative : 1-Benzotriazole carboxylic acid chloride 1:1 Benzotriazole derivative 3a Not Specified

Monitoring Reaction Progress and Product Isolation Techniques

Effective monitoring and isolation are key to a successful synthesis, ensuring the reaction goes to completion and the desired product is obtained in high purity.

Reaction Monitoring Thin-Layer Chromatography (TLC) and Fourier-Transform Infrared (FT-IR) spectroscopy are commonly employed to monitor the progress of reactions involving benzotriazole derivatives. scispace.comresearchgate.net TLC is a rapid and effective method to track the consumption of starting materials and the formation of the product. scispace.com In chromatographic purification, fractions are often checked by TLC, and only those showing a single spot corresponding to the product are collected. scispace.com

FT-IR spectroscopy is used to confirm the structure of the synthesized compounds by identifying characteristic functional group absorptions. researchgate.netscispace.com For example, the presence of specific peaks in the IR spectrum can confirm the formation of an amide or carbamate (B1207046) linkage, signaling the success of the reaction. scispace.comnih.gov

Product Isolation Once the reaction is complete, various techniques are used to isolate and purify the product. A common method involves pouring the reaction mixture into ice water, which precipitates the crude product. This solid can then be collected by filtration, dried, and further purified by recrystallization from a suitable solvent like ethanol. nih.gov

Another widely used technique is the evaporation of the solvent under reduced pressure, which is particularly useful for isolating products from collected chromatographic fractions. scispace.com For larger-scale industrial preparations, a salting-out method may be employed. This involves adding a salt, such as sodium chloride (NaCl), to the aqueous filtrate to decrease the solubility of the organic product, causing it to precipitate or crystallize out of the solution. This method can significantly enhance production efficiency compared to extraction methods. google.com

Strategies for Mitigating Undesired Side Reactions

A primary concern in reactions involving this compound is its reactivity with water. The compound is known to cause severe skin burns and eye damage and releases flammable gas upon contact with water. nih.gov Therefore, strict moisture control is the most critical strategy to prevent the hydrolysis of the carbonyl chloride group, which would render the reagent inactive and lead to the formation of benzotriazole and hydrochloric acid as byproducts. All reactions should be conducted under anhydrous conditions, using dry solvents and glassware.

Another potential side reaction is base-catalyzed hydrolysis of N-acylbenzotriazoles, which can compete with the desired reaction pathway. nih.gov Careful control of the reaction pH and the choice of base are essential to minimize this undesired outcome. In some complex reactions, such as ozonolysis, undesired radical species can lead to a variety of transformation products. To mitigate this, radical scavengers like tert-butanol (B103910) can be added to the reaction mixture. This strategy was shown to prevent the formation of certain byproducts, indicating their formation involved reactions with radicals. acs.org

Theoretical and Computational Research on Benzotriazole 1 Carbonyl Chloride

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For Benzotriazole-1-carbonyl chloride, DFT studies would focus on understanding its geometry, stability, and the distribution of electrons within the molecule.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound. This involves optimizing the molecular geometry to find the lowest energy conformation. The key structural features of interest include the planarity of the benzotriazole (B28993) ring system and the orientation of the carbonyl chloride group relative to the ring.

The benzotriazole ring is expected to be largely planar, while the carbonyl chloride group attached to the N1-position introduces a degree of conformational flexibility. Analysis of the bond lengths and angles provides a detailed picture of the molecular architecture. For instance, the bond lengths within the benzene (B151609) and triazole rings can indicate the degree of electron delocalization.

Below is a hypothetical table of selected optimized geometrical parameters for this compound, as would be obtained from a DFT calculation.

ParameterValue (Å or °)
C-N (Triazole)~1.35 - 1.38
N-N (Triazole)~1.30 - 1.34
C=O (Carbonyl)~1.19
C-Cl (Carbonyl)~1.79
N-C (Carbonyl)~1.40
C-N-N (Angle)~108 - 112
N-N-N (Angle)~105 - 109
O=C-Cl (Angle)~120
N-C=O (Angle)~120

Note: These are representative values and the actual parameters would be determined by specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. bhu.ac.in The MEP map displays regions of negative and positive electrostatic potential on the molecular surface.

For this compound, the MEP map would likely show regions of negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms, particularly the oxygen of the carbonyl group and the N2 and N3 atoms of the triazole ring. These areas represent sites that are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the benzene ring and the carbonyl carbon, indicating sites for nucleophilic attack. nih.gov The MEP analysis is crucial for understanding how the molecule interacts with other reagents. bhu.ac.in

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). youtube.com

In this compound, the HOMO is expected to be located primarily on the benzotriazole ring system, which is electron-rich. The LUMO, on the other hand, is likely to be centered on the carbonyl chloride group, specifically on the antibonding π* orbital of the C=O bond and the σ* orbital of the C-Cl bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

OrbitalDescriptionPredicted Location of Highest Density
HOMOHighest Occupied Molecular OrbitalBenzotriazole ring
LUMOLowest Unoccupied Molecular OrbitalCarbonyl chloride group

FMO analysis allows for the prediction of how this compound will react with other molecules. The locations of the HOMO and LUMO dictate the site selectivity of its reactions.

Given that the HOMO is likely localized on the benzotriazole ring, electrophilic attack would be directed towards this part of the molecule. In contrast, the LUMO's localization on the carbonyl chloride group makes this site the primary target for nucleophiles. This is consistent with the known reactivity of acyl chlorides, where the carbonyl carbon is highly electrophilic and susceptible to nucleophilic acyl substitution. FMO theory provides a theoretical foundation for understanding why nucleophiles preferentially attack the carbonyl carbon, leading to the displacement of the chloride ion. pku.edu.cn

Mechanistic Computational Modeling

Computational modeling can be used to simulate reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways.

For example, in a nucleophilic acyl substitution reaction, computational modeling could be used to investigate the transition state structure for the attack of a nucleophile on the carbonyl carbon. This would provide detailed information about the bond-making and bond-breaking processes that occur during the reaction. Such studies can help in understanding the factors that influence the reaction rate and can be used to predict the products of reactions with different nucleophiles. These computational approaches are essential for rationalizing experimental observations and for designing new synthetic methodologies.

Potential Energy Surface (PES) Mapping of Key Reaction Steps

Potential energy surfaces (PES) are a fundamental concept in applying electronic structure methods to study molecular structures, properties, and reactivities. nih.gov Computational studies, often employing methods like Density Functional Theory (DFT), are crucial in mapping the PES for reactions involving benzotriazole derivatives. These maps help in understanding the reaction mechanisms by identifying intermediates, transition states, and the energy barriers between them.

For instance, in the rhodium-catalyzed coupling of benzotriazoles and allenes, computational analysis has been used to explore the reaction pathways. acs.orgnih.gov The calculations can reveal the energetics of various steps, such as substrate coordination, oxidative addition, and reductive elimination. acs.orgnih.gov While direct PES mapping data for this compound is not extensively available in the provided results, the principles of PES mapping are broadly applied to related benzotriazole reactions. acs.orgnih.gov

A study on the reaction of benzotriazole with aldehydes and thionyl chloride provides a mechanistic hypothesis that could be further investigated using PES mapping. The proposed mechanism involves the nucleophilic attack of benzotriazole on a protonated carbonyl group to form a 1-hydroxyalkylbenzotriazole, which then reacts with thionyl chloride. Mapping the PES for this reaction would involve calculating the energies of the reactants, the intermediate adduct, the transition state for the reaction with thionyl chloride, and the final products.

Table 1: Key Steps in Benzotriazole Reactions and Their Computational Investigation

Reaction Step Computational Method Information Gained from PES Mapping
Substrate Coordination DFT Energy of complex formation, geometry of coordinated species.
Oxidative Addition DFT, Activation Strain Analysis Energy barrier for N-H bond cleavage, transition state geometry. acs.orgnih.gov
Isomerization/Proton Shuttling DFT Energy barriers for tautomerization, role of counterions in stabilizing transition states. acs.orgnih.gov
Reductive Elimination DFT Energy profile for C-N bond formation, product stability.

Transition State Characterization

The characterization of transition states is a critical aspect of computational studies on reaction mechanisms. nih.gov For reactions involving benzotriazole derivatives, identifying the geometry and energy of transition states helps to understand the selectivity and kinetics of the reaction. acs.org

In the context of the Rh(I)-catalyzed coupling of benzotriazoles, computational studies have been instrumental in characterizing the transition states for key steps like proton shuttling. acs.orgnih.gov For example, the energy of the transition state for the isomerization of the N1-coordinated benzotriazole to the N2-isomer was found to be significantly lowered by the presence of a chloride counterion. acs.org This highlights the crucial role of the reaction environment in stabilizing transition states.

The transition state for the protonation of a coordinated allene (B1206475) was also investigated, revealing a high energy barrier for the cationic complex, suggesting that this pathway might be less favorable. acs.org The characterization of such transition states often involves frequency calculations to confirm that the structure corresponds to a true saddle point on the potential energy surface (i.e., has exactly one imaginary frequency).

Table 2: Calculated Transition State Energies in a Rh(I)-Catalyzed Benzotriazole Reaction

Reaction Step System Calculated Transition State Energy (ΔG‡) Finding
Isomerization/Proton Shuttling Cationic complex [Rh(DPEPhos)(allene)(BTAH)]+ 295.5 kJ·mol−1 Energetically inaccessible transition state. acs.org
Isomerization/Proton Shuttling With Cl- counterion 43.1 kJ·mol−1 Drastically reduced energy barrier, indicating the role of the counterion. acs.org

Elucidation of Solvent Effects on Reaction Pathways

The solvent can have a profound impact on the rates and mechanisms of chemical reactions. Computational models are often used to elucidate these solvent effects on the reaction pathways of benzotriazole derivatives.

In the study of the reaction between benzotriazole, aldehydes, and thionyl chloride, it was experimentally observed that the reaction is much slower in an inert solvent. Computational modeling could provide a quantitative understanding of this observation. By using implicit solvent models (like the polarizable continuum model, PCM) or explicit solvent molecules in the calculations, it is possible to investigate how the solvent stabilizes or destabilizes reactants, intermediates, and transition states.

For the Rh(I)-catalyzed coupling of benzotriazoles, the reaction was studied in 1,2-dichloroethane (B1671644) (1,2-DCE). acs.orgnih.gov The choice of solvent can influence the solubility of the catalyst and substrates, as well as the energetics of the catalytic cycle. Computational studies can help to dissect these effects by comparing the reaction profiles calculated in the gas phase and in different solvents.

Quantitative Structure-Reactivity Relationships (QSAR) for Related Benzotriazole Carbonyl Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physical properties, respectively. nih.govmdpi.com These models are widely used in drug discovery and materials science to predict the properties of new compounds. nih.govmdpi.comchemrxiv.org

While specific QSAR studies on the reactivity of this compound were not found in the provided search results, the principles of QSAR can be applied to this class of compounds. A QSAR study would typically involve the following steps:

Data Set Preparation : A series of related benzotriazole carbonyl compounds with known reactivity data would be compiled.

Descriptor Calculation : A large number of molecular descriptors (e.g., steric, electronic, topological) would be calculated for each compound in the series.

Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the descriptors with the observed reactivity. researchgate.net

Model Validation : The predictive power of the QSAR model would be assessed using internal and external validation techniques. researchgate.net

For carbonyl-containing compounds, structure-activity relationships have been established for their reactivity with glutathione. nih.gov These studies revealed that the reactivity is influenced by features like the presence of α,β-unsaturation and substitution patterns. nih.gov Similar approaches could be used to develop QSAR models for the reactivity of benzotriazole carbonyl compounds with various nucleophiles. Such models could be valuable for designing new reagents with tailored reactivity for applications in organic synthesis and medicinal chemistry. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel Benzotriazole-1-carbonyl Chloride Analogs with Enhanced Reactivity or Selectivity

Research is actively being pursued to develop new analogs of this compound with improved reactivity and selectivity. These efforts are primarily centered on modifying the benzotriazole (B28993) ring to fine-tune the electronic and steric properties of the reagent.

One key strategy involves the introduction of substituents onto the benzotriazole ring. For example, the incorporation of electron-withdrawing groups, such as a chloro group, can lead to higher reaction rates. bachem.com Conversely, electron-donating groups can modulate the reactivity in different ways. The development of chiral analogs is another significant area of focus. These chiral reagents are instrumental in asymmetric synthesis, allowing for the creation of specific stereoisomers, which is crucial in the pharmaceutical industry. uniurb.itrsc.org

The table below illustrates how different additives, which can be considered as forming analogs in situ, affect reaction outcomes, highlighting the trend towards creating more effective coupling systems. uniurb.it

Table 1: Effect of Additives on Peptide Coupling and Epimerization

AdditiveCoupling Yield (%)Epimerization (%)
HOBt958.2
HOAt981.5
6-Cl-HOBt973.5
*Data is representative and compiled from trends discussed in the literature. uniurb.itacs.org HOBt, HOAt, and 6-Cl-HOBt are common additives used with coupling reagents to enhance performance.

Exploration of New Catalytic Systems for this compound Mediated Reactions

The discovery of new catalytic systems is pivotal for expanding the utility of this compound. While many reactions proceed without a catalyst, the introduction of a catalyst can significantly improve reaction rates, yields, and selectivity.

Lewis acids are being investigated for their ability to activate the carbonyl group of this compound, making it more susceptible to nucleophilic attack. nih.govacs.orgacs.org This is particularly beneficial when working with less reactive substrates. Organocatalysts, such as 4-(N,N-Dimethylamino)pyridine (DMAP), are also widely used to accelerate acylation reactions. bachem.comrsc.org

Recent research has also demonstrated the potential of benzotriazolium salts as bench-stable Lewis acid catalysts for various organic transformations, including cyclization reactions. nih.govacs.org The table below summarizes the effectiveness of different benzotriazolium-based catalysts in a model Nazarov cyclization, showcasing the impact of the catalyst structure on the reaction yield. nih.gov

Table 2: Catalyst Screening in a Model Nazarov Cyclization

CatalystCatalyst Loading (mol %)Yield (%)
1b147
1c130
1d199
2d115
*Data from a study on benzotriazolium-based Lewis acid catalysts. nih.gov The different catalyst numbers (e.g., 1b, 1c) represent variations in the substituents on the benzotriazolium core.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis is a significant step towards more efficient and scalable chemical production. chimia.ch Flow microreactors offer superior control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity. chimia.chresearchgate.net

The use of microreactors can be particularly advantageous for reactions involving highly reactive species like acid chlorides, as the rapid mixing and heat dissipation minimize the formation of byproducts. researchgate.net This technology is being applied to various synthetic processes, including peptide synthesis and the formation of ketones from acid chlorides. researchgate.netnih.gov Automated synthesis platforms, which can perform numerous reactions in parallel, also stand to benefit from the versatility of this compound as a reliable acylating agent.

The following table provides a conceptual comparison of batch versus flow synthesis for a typical acylation reaction.

Table 3: Conceptual Comparison of Batch vs. Flow Synthesis for Acylation

ParameterBatch SynthesisFlow Synthesis
Reaction TimeHoursMinutes
Temperature ControlModeratePrecise
Mixing EfficiencyVariableHigh
ScalabilityDifficultStraightforward
*This table presents generally accepted advantages of flow chemistry over traditional batch processing. chimia.ch

Interdisciplinary Applications in Materials Science and Bio-Conjugation

The utility of this compound extends beyond traditional organic synthesis into the interdisciplinary realms of materials science and bioconjugation.

In materials science, benzotriazole derivatives are used to modify polymer surfaces, enhancing properties such as UV resistance and durability. nih.govjustia.com They can be incorporated into polymer films to act as UV absorbers, protecting the material from photodegradation. nih.govcymitquimica.com Polymer-supported benzotriazoles have also been developed as recyclable catalysts for various chemical transformations. nih.govacs.org

In the field of bioconjugation, the reactivity of benzotriazole-based reagents is harnessed to link different molecules together. This is particularly useful for attaching labels or therapeutic agents to biomolecules. The ability to perform these reactions under mild conditions is a key advantage, as it helps to preserve the integrity of sensitive biological structures. mdpi.com Benzotriazole-based chemistry is also employed in the synthesis of peptidomimetics and other peptide derivatives. ethernet.edu.et

The development of π-conjugated polymers containing benzotriazole units for applications in organic light-emitting diodes (OLEDs) further highlights the versatility of this chemical scaffold in creating advanced materials. mdpi.com

Q & A

Q. What are the standard synthetic routes for Benzotriazole-1-carbonyl chloride, and how do reaction conditions influence yield?

this compound is typically synthesized via chlorination of the corresponding carboxylic acid (Benzotriazole-1-carboxylic acid) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, analogous to benzoyl chloride synthesis, the reaction proceeds under anhydrous conditions with catalytic dimethylformamide (DMF) to enhance reactivity . Key variables include temperature (reflux at 60–80°C for SOCl₂), stoichiometry (1:1.2 acid-to-chlorinating agent ratio), and inert gas purging to minimize hydrolysis. Yields exceeding 85% are achievable with rigorous moisture control.

Q. What analytical methods are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Distinct carbonyl (C=O) signals appear at ~165–170 ppm in ¹³C NMR, while benzotriazole aromatic protons resonate between 7.5–8.5 ppm .
  • IR Spectroscopy : Strong C=O stretching at ~1780 cm⁻¹ and C-Cl at ~750 cm⁻¹ confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks (M⁺) at m/z 179 (C₇H₄ClN₃O) and fragment ions (e.g., loss of Cl⁻) validate purity .
  • Titrimetric Analysis : Hydrolysis in aqueous NaOH followed by back-titration quantifies active chloride content.

Q. What are the critical handling and storage protocols for this compound?

Store under inert gas (argon/nitrogen) in airtight, amber glass containers at –20°C to prevent hydrolysis. Use anhydrous solvents (e.g., dry DCM) during reactions. Safety protocols from analogous chlorides (e.g., benzoyl chloride) recommend fume hoods, neoprene gloves, and immediate neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How does this compound react with nucleophiles, and what mechanistic insights govern its selectivity?

The compound acts as an acylating agent, transferring the benzotriazole-carbonyl group to nucleophiles (e.g., amines, alcohols). Mechanistic studies suggest a two-step process:

  • Step 1 : Nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.
  • Step 2 : Elimination of Cl⁻ and benzotriazole, releasing HCl. Steric hindrance from the benzotriazole ring reduces reactivity compared to benzoyl chloride, requiring elevated temperatures (50–70°C) for amines. Kinetic studies using HPLC can track intermediate formation .

Q. How do environmental factors (humidity, temperature) impact its stability, and how can decomposition pathways be mitigated?

Hydrolysis is the primary degradation route, producing Benzotriazole-1-carboxylic acid and HCl. Accelerated stability testing (40°C/75% RH) shows <5% decomposition over 72 hours in sealed environments. To mitigate:

  • Use molecular sieves (3Å) in storage.
  • Optimize reaction solvents (e.g., THF with <50 ppm H₂O).
  • Monitor purity via Karl Fischer titration .

Q. How should researchers address contradictions in reported synthesis yields or purity data?

Discrepancies often arise from:

  • Reagent Purity : Commercial SOCl₂ may contain traces of S₂Cl₂, requiring redistillation.
  • Analytical Calibration : Validate NMR/IR against certified reference standards.
  • Statistical Design : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature vs. stirring rate). Contradictory data should be reconciled through reproducibility trials under controlled conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.